3-amino-6-propylthieno[2,3-b]pyridine-2-carboxylic acid
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Overview
Description
3-amino-6-propylthieno[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that features a thieno[2,3-b]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-propylthieno[2,3-b]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the condensation of 2-aminothiophene with a suitable pyridine derivative under acidic or basic conditions. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process generally includes steps such as nitration, reduction, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-amino-6-propylthieno[2,3-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce double bonds within the structure.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thieno[2,3-b]pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic, basic, or neutral environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
3-amino-6-propylthieno[2,3-b]pyridine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: The unique electronic properties of the thieno[2,3-b]pyridine core make it useful in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-amino-6-propylthieno[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxylic acid
- 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylic acid
- 3-amino-6-ethylthieno[2,3-b]pyridine-2-carboxylic acid
Uniqueness
3-amino-6-propylthieno[2,3-b]pyridine-2-carboxylic acid is unique due to its specific propyl substitution, which can influence its chemical reactivity and biological activity. Compared to its analogs, the propyl group may enhance lipophilicity, potentially improving membrane permeability and bioavailability in medicinal applications.
Properties
CAS No. |
296897-42-2 |
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Molecular Formula |
C11H12N2O2S |
Molecular Weight |
236.3 |
Purity |
95 |
Origin of Product |
United States |
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